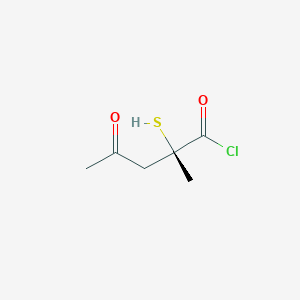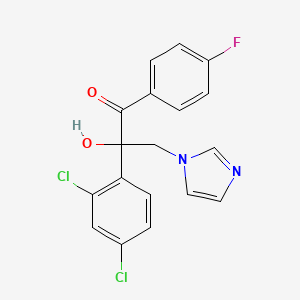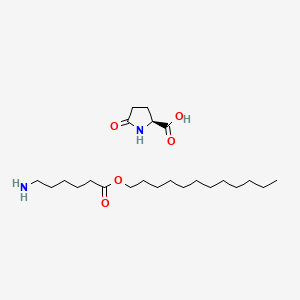
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-: is a chemical compound with the molecular formula C6H9ClO2S . It is known for its unique structure, which includes a mercapto group, a methyl group, and an oxo group attached to a pentanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The oxo group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions
Disulfides, Sulfonic Acids: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Applications De Recherche Scientifique
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-Mercapto-2-methyl-4-oxopentanoic acid
- 2-Mercapto-2-methyl-4-oxopentanoic acid methyl ester
- 2-Mercapto-2-methyl-4-oxopentanoic acid ethyl ester
Comparison: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- is unique due to the presence of the chloride group, which makes it highly reactive towards nucleophiles. This reactivity distinguishes it from its acid and ester counterparts, which are less reactive and have different applications in synthesis and research.
Propriétés
Numéro CAS |
71735-69-8 |
|---|---|
Formule moléculaire |
C6H9ClO2S |
Poids moléculaire |
180.65 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1 |
Clé InChI |
ORBGWMQEAXTZQX-LURJTMIESA-N |
SMILES isomérique |
CC(=O)C[C@@](C)(C(=O)Cl)S |
SMILES canonique |
CC(=O)CC(C)(C(=O)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















